Glyburide Impurity E Glyburide Impurity E
Brand Name: Vulcanchem
CAS No.: 57334-89-1
VCID: VC0192884
InChI: InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30)
SMILES: COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Molecular Formula: C23H27Cl2N3O5S
Molecular Weight: 528.46

Glyburide Impurity E

CAS No.: 57334-89-1

Cat. No.: VC0192884

Molecular Formula: C23H27Cl2N3O5S

Molecular Weight: 528.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Glyburide Impurity E - 57334-89-1

Specification

CAS No. 57334-89-1
Molecular Formula C23H27Cl2N3O5S
Molecular Weight 528.46
IUPAC Name 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30)
SMILES COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Appearance Solid
Melting Point 213-217°C

Introduction

Glyburide Impurity E is a dichlorinated organic compound identified as a process-related impurity in glyburide (glibenclamide), a sulfonylurea-class antidiabetic medication. This impurity is critical in pharmaceutical quality control due to its structural similarity to the active ingredient and potential impact on drug safety and efficacy .

Synthesis and Degradation Pathways

Glyburide Impurity E is primarily formed during glyburide synthesis through incomplete chlorination or side reactions. Key pathways include:

  • Chlorination Byproducts: Excess chlorinating agents may introduce additional chlorine atoms during the synthesis of glyburide’s benzamide intermediate .

  • Stress Conditions: Forced degradation studies under oxidative or acidic conditions can generate this impurity, though it is less prevalent under thermal or photolytic stress .

Analytical Methods for Detection and Quantification

Robust chromatographic methods are essential for separating Glyburide Impurity E from the active pharmaceutical ingredient (API) and other impurities:

Reverse-Phase HPLC (RP-HPLC)

  • Column: Kromasil ODS 3V (250 × 4.6 mm, 5 µm) .

  • Mobile Phase: Acetonitrile:phosphate buffer (60:40 v/v) .

  • Detection: UV at 238 nm .

  • Retention Time: ~2.26 minutes for glyburide; Impurity E elutes later due to higher hydrophobicity .

Capillary Electrophoresis (CE)

  • Conditions: Optimized buffer pH and voltage enable separation in <2 minutes .

  • Advantages: High resolution for charged impurities and cost-effectiveness for high-throughput analysis .

Validation Parameters

  • Linearity: 10–50 µg/mL for glyburide (R² >0.999) .

  • LOD/LOQ: 0.02 µg/mL and 0.05 µg/mL, respectively .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator